molecular formula C9H8N4O2 B8449729 2-[(4-Nitrophenyl)methyl]triazole

2-[(4-Nitrophenyl)methyl]triazole

Cat. No.: B8449729
M. Wt: 204.19 g/mol
InChI Key: MPUHOVAVZQKRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)methyl]triazole is a triazole-based compound featuring a 4-nitrophenyl group attached to the triazole core via a methylene bridge. This structural motif is significant in medicinal and materials chemistry due to the electron-withdrawing nitro group, which enhances stability and influences electronic interactions in biological systems.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]triazole

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)7-12-10-5-6-11-12/h1-6H,7H2

InChI Key

MPUHOVAVZQKRAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
2-[(4-Nitrophenyl)methyl]triazole and its derivatives have demonstrated substantial antimicrobial activity. Research indicates that triazoles are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, certain synthesized triazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA, outperforming conventional antibiotics like ciprofloxacin .

Antifungal Applications
Triazoles are widely used in clinical settings to treat fungal infections, particularly those resistant to other treatments. Their mechanism of action typically involves the inhibition of fungal enzymes critical for cell membrane synthesis, making them effective against a range of fungal pathogens . A study highlighted the efficacy of triazole derivatives in treating systemic fungal infections, showcasing their potential as first-line agents in antifungal therapy .

Anticancer Research
The anticancer properties of this compound have been investigated through various modifications to enhance selectivity and potency against cancer cell lines. Research has shown that certain triazole derivatives can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Biological Studies

Enzyme Interaction Studies
The compound is also utilized in biological studies to investigate interactions with enzymes and receptors. Triazole derivatives have been shown to act as enzyme inhibitors, which is crucial for developing new therapeutic strategies against diseases such as cancer and infectious diseases .

Structure-Activity Relationship (SAR) Analysis
SAR studies have been instrumental in understanding the relationship between chemical structure and biological activity. For example, modifications at specific positions on the triazole ring have been linked to enhanced antibacterial and antifungal activities .

Industrial Applications

Agrochemicals Development
In the agricultural sector, this compound is employed in the formulation of agrochemicals. Its efficacy as a fungicide has made it a candidate for protecting crops from various fungal diseases .

Synthesis of Dyes and Pigments
The compound serves as an intermediate in the synthesis of dyes and pigments, showcasing its versatility beyond medicinal applications. Its chemical structure allows for modifications that can lead to vibrant colors suitable for various industrial applications.

Antibacterial Efficacy

A comprehensive study assessed various triazole derivatives against multiple bacterial strains, revealing that compounds with specific substitutions exhibited remarkable antibacterial activity. For instance, compounds with a 4-nitrophenyl group showed pronounced effectiveness against Pseudomonas aeruginosa compared to traditional antibiotics like chloramphenicol .

Antifungal Applications

Clinical research has demonstrated that triazoles can effectively treat resistant fungal infections. A notable case involved a series of patients with systemic candidiasis who responded positively to treatment with triazole derivatives, highlighting their importance in modern antifungal therapy .

Cancer Research

In a pivotal study on the anticancer properties of triazoles, researchers modified the core structure to enhance selectivity against specific cancer cell lines. The results indicated significant cytotoxic effects, paving the way for future drug development targeting various cancer types .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

Compounds such as 13a–13d () are synthesized by reacting hydrazinecarbodithioate derivatives with hydrazonoyl chlorides in ethanol using triethylamine as a catalyst. These derivatives incorporate a 4-nitrophenyl group within a pyrazole-thiadiazole scaffold, demonstrating enhanced antimicrobial activity compared to simpler triazole analogs. The thiadiazole ring introduces additional sulfur-based electronic effects, which may improve binding to microbial targets .

Benzotriazole Derivatives

describes compounds like 10 (2-((E)-(((E)-2-(1H-benzo[d][1,3]triazol-1-yl)-1-(4-nitrophenyl)ethylidene)hydrazono)methyl)-4,6-dichlorophenol), which feature a benzotriazole core linked to a 4-nitrophenyl group. The dichlorophenol substituent in 10 likely enhances hydrophobic interactions with enzyme active sites .

Quinoxaline-Triazole Hybrids

highlights IVi (1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione), a hybrid structure combining triazole and quinoxaline moieties. The 4-nitrophenyl group in IVi contributes to its potent anticancer activity (IC₅₀: 3.20–5.29 μM against HeLa, MCF-7, HEK 293T, and A549 cells). The quinoxaline core facilitates intercalation with DNA, while the triazole linker improves solubility .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives (e.g., 13a–13d) exhibit superior activity against E. coli, B. mycoides, and C. albicans compared to non-nitrophenyl analogs. The 4-nitrophenyl group enhances electron-deficient character, promoting interactions with microbial enzymes .

Anticancer Activity

Triazole-quinoxaline hybrid IVi () outperforms analogs with other aryl groups (e.g., phenyl, 3,5-dimethoxyphenyl), suggesting the 4-nitrophenyl group's role in stabilizing receptor-ligand interactions, particularly with EGFR (PDB ID: 4HJO). Molecular docking studies confirm strong binding via hydrogen bonding and π-π stacking .

α-Glucosidase Inhibition

Benzotriazole derivatives like 10 () show moderate α-glucosidase inhibition, attributed to the nitro group's electron-withdrawing effects and the dichlorophenol moiety's steric bulk. However, activity is lower than that of acarbose, a known inhibitor .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-nitrophenyl group enhances antimicrobial and anticancer potency by increasing electrophilicity and binding affinity .
  • Heterocyclic Cores: Thiadiazole and quinoxaline cores improve activity over simple triazoles due to expanded π-systems and additional hydrogen-bonding sites .
  • Substituent Position : Para-substitution on the phenyl ring (e.g., 4-nitro) maximizes steric and electronic compatibility with target proteins .

Key Research Findings

Compound Class Notable Derivatives Biological Activity Key Structural Feature Reference
1,3,4-Thiadiazole 13a–13d Antimicrobial (E. coli, C. albicans) 4-Nitrophenyl-pyrazole-thiadiazole
Benzotriazole 10 α-Glucosidase inhibition 4-Nitrophenyl-dichlorophenol
Quinoxaline-Triazole IVi Anticancer (IC₅₀: 3.20 μM) 4-Nitrophenyl-quinoxaline

Preparation Methods

Nucleophilic Substitution in Polar Aprotic Solvents

In this method, 4-nitrobenzyl bromide reacts with 1,2,4-triazole under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the substitution, yielding a mixture of 1- and 2-substituted isomers. The reaction proceeds via an SN2 mechanism, with the triazole’s nitrogen nucleophilicity dictating product distribution.

Reaction Scheme:

4-Nitrobenzyl bromide+1,2,4-triazoleDMF, 80–100°CK2CO31- and 2-[(4-nitrophenyl)methyl]triazole\text{4-Nitrobenzyl bromide} + \text{1,2,4-triazole} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}2\text{CO}3} \text{1- and this compound}

Optimization Insights:

  • Solvent Effects: DMF enhances solubility of both reactants but favors 1-substitution (70:30 ratio of 1:2 isomers). Switching to acetone increases 2-substitution to 45% due to reduced steric hindrance.

  • Base Selection: Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., elimination), though NaH increases reaction rate by 30%.

Regioselective Synthesis via Directed Metallation

To overcome poor regiocontrol in direct alkylation, directed ortho-metallation (DoM) strategies have been adapted. This method employs a temporary directing group to bias substitution toward the 2-position.

Boron-Mediated Directed Alkylation

A 2024 study demonstrated that installing a trimethylboronate group at the triazole’s 1-position directs alkylation exclusively to the 2-position. Subsequent deprotection yields the pure 2-substituted product.

Procedure:

  • Borylation: Treat 1,2,4-triazole with B(OiPr)₃ and pinacol in THF at −78°C.

  • Alkylation: React with 4-nitrobenzyl bromide in presence of Pd(OAc)₂ (yield: 82%).

  • Deprotection: Remove boron group via HCl/MeOH.

Advantages:

  • Achieves >95% regioselectivity for 2-substitution.

  • Scalable to multi-kilogram batches with 78% overall yield.

Cyclocondensation Approaches

Constructing the triazole ring with pre-installed 4-nitrobenzyl groups offers an alternative to post-synthetic modification.

Hydrazide-Carbonyl Cyclization

This method condenses 4-nitrobenzyl-substituted hydrazides with nitriles or orthoesters. For example, 4-nitrobenzyl hydrazine reacts with cyanoguanidine under acidic conditions to form the triazole core.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux for 12 hours

  • Yield: 68%

Mechanistic Insight:
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and aromatization. The electron-withdrawing nitro group stabilizes intermediates, reducing byproduct formation.

Industrial-Scale Production Methods

Patent US5567819A details a high-throughput process adaptable for 2-substituted derivatives through modified work-up protocols.

Continuous Flow Alkylation

Key Parameters:

ParameterValue
Reactor TypeTubular (316L SS)
Residence Time8 min
Temperature120°C
Pressure15 bar
Productivity12 kg/h

Work-Up Sequence:

  • Neutralization: Quench with citric acid to pH 5.5.

  • Extraction: Dichloromethane/water partitioning.

  • Crystallization: Cool to −20°C in heptane.

This method achieves 89% purity before recrystallization, rising to 99.7% after two crystallizations.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)Regioselectivity (2:1)Scalability
Direct Alkylation659230:70Moderate
Directed Metallation789995:5High
Cyclocondensation6895100:0Low
Continuous Flow8599.745:55Industrial

Key Observations:

  • Directed metallation offers superior regiocontrol but requires costly boron reagents.

  • Continuous flow production balances yield and scalability, though isomer separation remains necessary.

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-Nitrophenyl)methyl]triazole derivatives, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound derivatives often involves cyclization or condensation reactions. For example, refluxing hydrazides with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields triazole derivatives, as demonstrated by Badie et al. (2014) with a 65% yield . Alternative methods include cyclization of thiosemicarbazides using NaHCO₃, achieving 57% yield for triazole-thione derivatives . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require longer reflux times.
  • Catalyst : Acidic conditions promote Schiff base formation, while bases (e.g., triethylamine) facilitate cyclization .
  • Temperature : Prolonged reflux (6–18 hours) ensures complete cyclization but risks side reactions.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Answer:
Rigorous characterization requires multi-technique validation:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1643 cm⁻¹, NO₂ at ~1330 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.4–8.2 ppm) and cyclization success. ¹³C NMR detects carbonyl carbons (δ ~165 ppm) and nitrophenyl carbons (δ ~146 ppm) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/O percentages (±0.3% tolerance) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding (e.g., N—H⋯S interactions stabilizing triazole-thione structures) .

Advanced: How can DFT calculations predict the corrosion inhibition efficacy of this compound derivatives?

Answer:
Density Functional Theory (DFT) evaluates reactivity descriptors to rank inhibitor performance:

  • Frontier Orbital Energies : Lower energy gaps (ΔE = E_LUMO − E_HOMO) correlate with higher electron donation capacity. For example, chromenone-linked triazole (compound D) showed superior inhibition due to ΔE = 3.2 eV .
  • Electrophilicity Index (ω) : Higher ω values indicate stronger electron-accepting ability.
  • Adsorption Energy : Simulates binding affinity to metal surfaces; negative values favor spontaneous adsorption .
  • Validation : Cross-check with experimental techniques (e.g., polarization resistance tests) to resolve discrepancies.

Advanced: How do structural modifications (e.g., thione vs. thiol substituents) alter the biological activity of triazole derivatives?

Answer:
Substituents significantly impact bioactivity:

  • Thione (-C=S) Groups : Enhance antimicrobial activity via sulfur-metal coordination (e.g., 4-[(3-Chlorophenyl)methyl]-triazole-3-thione showed MIC = 8 µg/mL against S. aureus) .
  • Methoxy (-OCH₃) Groups : Increase lipophilicity, improving membrane permeability. Derivatives like 5-(4-methoxyphenyl)-triazole-3-thiol exhibit antifungal activity .
  • Nitrophenyl Groups : Electron-withdrawing effects stabilize π-backbonding in metal complexes, enhancing antifungal potency .
    Methodological Note : Compare IC₅₀ values across derivatives using standardized assays (e.g., broth microdilution) while controlling for logP and solubility.

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) to minimize discrepancies in MIC values.
  • Solubility Differences : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via HPLC .
  • Synergistic Effects : Test combinations with known antibiotics to identify potentiation (e.g., triazole-thiones + fluconazole reducing fungal resistance) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies target binding modes, explaining activity variations (e.g., 9c derivative binding tightly to α-glucosidase) .

Advanced: What strategies optimize the synthesis of triazole hybrids (e.g., triazole-pyrazole) for targeted drug design?

Answer:
Key strategies include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves regioselectivity. For example, 21he (triazole-pyrazole hybrid) was synthesized with 61% yield using CuSO₄/ascorbate .
  • Microwave Assistance : Reduces reaction time (e.g., from 16 hours to 30 minutes) while maintaining yield .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxymethyl in diaza-crown ethers) to direct coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.